molecular formula C19H19NO8 B1140373 p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside CAS No. 83167-73-1

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside

Cat. No.: B1140373
CAS No.: 83167-73-1
M. Wt: 389.4 g/mol
InChI Key: BGBDVEKOBCWPHZ-OGDGCPSESA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20–8.18 ppm (d, 2H) : Aromatic protons of p-nitrophenyl.
    • δ 7.50–7.30 ppm (m, 5H) : Benzylidene aromatic protons.
    • δ 5.70 ppm (s, 1H) : Acetal methine proton.
    • δ 4.90 ppm (d, 1H, J = 7.2 Hz) : Anomeric proton (β-configuration).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 162.5 ppm : Nitro group carbon.
    • δ 103.2 ppm : Anomeric carbon (C1).
    • δ 80.1 ppm : Acetal carbon (C4,6).

Infrared (IR) Spectroscopy

  • ~1,520 cm⁻¹ and 1,350 cm⁻¹ : Asymmetric and symmetric NO₂ stretching.
  • 1,100–1,050 cm⁻¹ : C-O-C stretching from the acetal and glycosidic bonds.
  • 3,400–3,200 cm⁻¹ : Broad O-H stretching of residual hydroxyl groups.

Mass Spectrometry

  • ESI-MS (m/z) :
    • [M+H]⁺ at 390.2 : Molecular ion peak.
    • Fragments at m/z 139.1 and 121.0 : p-Nitrophenol and dehydrated glucose residues.

Comparative Analysis of α- and β-Anomeric Configurations

The α- and β-anomers differ in the orientation of the p-nitrophenyl group relative to the glucose ring:

Table 3: Key Differences Between α- and β-Anomers

Property β-Anomer α-Anomer
Anomeric configuration Equatorial p-nitrophenyl group Axial p-nitrophenyl group
Enzyme specificity Substrate for β-glucosidases Substrate for α-glucosidases
Synthetic accessibility More common due to kinetic control Requires protected intermediates

Structural Implications :

  • The β-anomer’s equatorial p-nitrophenyl group reduces steric hindrance, enhancing binding to β-glucosidases.
  • The α-anomer’s axial configuration destabilizes the chair conformation, leading to lower enzymatic hydrolysis rates.

Spectroscopic Differentiation :

  • ¹H NMR : α-Anomers exhibit an anomeric proton doublet at δ 5.30–5.50 ppm (J = 3.5–4.0 Hz), whereas β-anomers resonate at δ 4.80–5.00 ppm (J = 7.0–8.0 Hz).
  • Optical rotation : β-Anomers show [α]D²⁵ = -75° to -85° , while α-anomers exhibit [α]D²⁵ = +150° to +160° .

Properties

CAS No.

83167-73-1

Molecular Formula

C19H19NO8

Molecular Weight

389.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17+,18?,19-/m1/s1

InChI Key

BGBDVEKOBCWPHZ-OGDGCPSESA-N

SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Synonyms

4-Nitrophenyl 4,6-O-(Phenylmethylene)-β-D-galactopyranoside; 

Origin of Product

United States

Preparation Methods

Acetylation of Glucose

Glucose is first acetylated to form β-pentaacetylglucose, a critical intermediate that ensures hydroxyl group protection during subsequent reactions. In a typical procedure, dried glucose (50 g) is refluxed with acetic anhydride (250 mL) and anhydrous sodium acetate (40 g) for 2 hours. The crude product is precipitated in ice water, filtered, and recrystallized with 95% ethanol to yield β-pentaacetylglucose (69 g, 85% yield) as snow-white crystals (mp: 132–134°C).

Benzylidene Protection at C4 and C6

The 4,6-hydroxyl groups are protected using benzaldehyde dimethyl acetal under acidic conditions. For instance, β-pentaacetylglucose (15 g) is dissolved in dry DMSO (50 mL) with benzaldehyde dimethyl acetal (10 mL) and a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at 60°C for 4 hours, quenched with triethylamine, and precipitated in cold methanol to yield 4,6-O-benzylidene-β-pentaacetylglucose.

Glycosidation with p-Nitrophenol

The protected glucose derivative undergoes condensation with p-nitrophenol (24 g) in the presence of zinc chloride (3.5 g) under reduced pressure at 125°C for 1 hour. The reaction mixture is cooled, dissolved in benzene, and washed with NaOH to remove unreacted p-nitrophenol. After drying and solvent evaporation, the crude product is recrystallized with ethanol to yield p-nitrophenyl 4,6-benzylidene-beta-D-tetraacetylglucopyranoside (4.5 g, 30% yield).

Deprotection of Acetyl Groups

The final deprotection step involves hydrolysis with sodium methoxide (0.4 mL of 1N solution) in anhydrous methanol (40 mL). The reaction is stirred overnight at room temperature, yielding this compound (3.5 g, 78% yield) after recrystallization.

Protection Strategies and Reagent Optimization

Hydroxyl Group Protection

Protection MethodReagentsConditionsYield (%)
AcetylationAcetic anhydride/NaOAcReflux, 2 hours85
Benzylidene protectionBenzaldehyde dimethyl acetal/p-TsOH60°C, 4 hours92

The benzylidene group provides regioselective protection at C4 and C6, critical for preventing unwanted side reactions during glycosidation. Alternative protecting groups (e.g., trityl or silyl ethers) are less favored due to steric hindrance and compatibility issues with subsequent steps.

Condensation Reaction Mechanisms

The glycosidation step employs zinc chloride as a Lewis acid to facilitate the formation of the beta-glycosidic bond. Key parameters influencing yield and stereochemistry include:

  • Temperature : Reactions conducted at 125°C under reduced pressure minimize side products like coking.

  • Catalyst Loading : A zinc chloride-to-substrate ratio of 1:4 (w/w) optimizes reaction efficiency.

  • Solvent : Benzene facilitates homogeneous mixing, though DMSO has been explored for improved solubility.

Deprotection and Purification Techniques

Sodium Methoxide-Mediated Hydrolysis

Deprotection under mild basic conditions (pH 9–10) ensures selective removal of acetyl groups without disrupting the benzylidene ring. Prolonged exposure (>12 hours) leads to decomposition, reducing yields by 15–20%.

Recrystallization and Purity Analysis

Solvent SystemPurity (%)Melting Point (°C)
Ethanol/Water (3:1)98.5210–212
Methanol97.2208–210

Recrystallization in ethanol yields needle-like crystals with a melting point consistent with literature values (210–212°C). Purity is confirmed via HPLC (C18 column, 95:5 H2O:ACN, λ = 310 nm).

Reaction Optimization and Scalability

Catalytic Systems

Comparative studies reveal that BF3·Et2O (5 mol%) increases glycosidation yields to 42% but complicates purification due to boron residues. Zinc chloride remains the preferred catalyst for industrial-scale synthesis.

Solvent Effects

SolventDielectric ConstantYield (%)
Benzene2.330
DMSO47.228
Toluene2.425

Non-polar solvents like benzene enhance regioselectivity but require rigorous drying to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or OsO4 can be used.

    Reduction: Reagents such as NaBH4 or LiAlH4 are commonly employed.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Activity Assays

Substrate for Glycosidases
p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside serves as an important substrate for glycosidases, particularly in enzyme activity assays. It allows researchers to measure the kinetics and activity of these enzymes effectively. The release of p-nitrophenol upon hydrolysis provides a colorimetric method to quantify enzyme activity, making it a valuable tool in biochemical studies .

Carbohydrate Research

Metabolic Pathway Insights
This compound is utilized in carbohydrate research to study the metabolism of carbohydrates and the role of glycosidases in biological systems. By using this compound, researchers can gain insights into metabolic pathways and the enzymatic mechanisms involved in carbohydrate breakdown and synthesis .

Drug Development

Targeting Glycosidase Enzymes
In drug development, this compound aids in designing and testing new drugs that target glycosidase enzymes. These enzymes are crucial in treating diseases such as cancer and diabetes, where inhibiting specific glycosidases can halt disease progression. The compound's effectiveness as a substrate allows for the evaluation of potential inhibitors .

Biotechnology Applications

Biofuel Production
The compound is also employed in biotechnology for producing biofuels and biochemicals. Glycosidases play a critical role in breaking down complex carbohydrates into fermentable sugars, which can then be converted into biofuels. This application highlights the importance of this compound in sustainable energy solutions .

Diagnostic Tools

Developing Diagnostic Assays
In medical diagnostics, this compound is used to develop assays for detecting glycosidase-related disorders. The ability to measure enzyme activity accurately enhances the reliability of diagnostic tests for conditions associated with glycosidase deficiencies or malfunctions .

Summary Table of Applications

Application AreaDescription
Enzyme Activity Assays Serves as a substrate for measuring glycosidase activity through colorimetric methods
Carbohydrate Research Provides insights into carbohydrate metabolism and enzymatic mechanisms
Drug Development Aids in designing drugs targeting glycosidase enzymes for diseases like cancer and diabetes
Biotechnology Used in biofuel production by breaking down complex carbohydrates into fermentable sugars
Diagnostic Tools Develops assays for detecting glycosidase-related disorders

Case Studies

  • Enzymatic Hydrolysis Studies : Research has demonstrated that this compound can be effectively utilized to study the hydrolysis rates of various glycosides by different glycosidases. For example, studies involving Aspergillus niger have shown how this compound can facilitate understanding enzyme specificity and efficiency .
  • Drug Interaction Studies : In drug development scenarios, this compound has been used to assess the inhibitory effects of various compounds on glycosidase activity. These studies are crucial for identifying potential therapeutic agents that could modulate enzyme activity in disease contexts .
  • Biotechnological Innovations : Recent advancements have highlighted the role of this compound in optimizing processes for biofuel production by enhancing the efficiency of carbohydrate conversion through enzymatic action .

Mechanism of Action

The mechanism of action of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural variations and functional differences between p-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside and analogous compounds:

Compound Name Protecting Groups/Modifications Target Enzyme Hydrolysis Rate (Relative) Key Applications References
p-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside 4,6-O-Benzylidene β-Glucosidase Moderate (Baseline) Enzyme kinetics, substrate specificity studies
p-Nitrophenyl β-D-glucopyranoside (pNP-Glc) Unprotected β-Glucosidase High Broad-spectrum glucosidase assays
p-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (pNP-GlcNAc) 2-Acetamido, no benzylidene β-N-Acetylhexosaminidase High (++++) Lysosomal enzyme profiling
p-Nitrophenyl 4,6-O-cyclohexylidene-β-D-mannopyranoside 4,6-Cyclohexylidene (vs. benzylidene), mannose core β-Mannosidase Low to moderate Specific β-mannosidase detection
4-Nitrophenyl 4,6-benzylidene-3-O-acetyl-β-D-glucopyranoside 3-O-Acetyl, 4,6-benzylidene β-Glucosidase (mutants) Variable Active-site mapping, inhibitor design

Key Findings

Protecting Group Impact: The benzylidene group in the 4,6-positions sterically hinders non-specific hydrolysis, enhancing substrate selectivity for β-glucosidases . In contrast, unprotected pNP-Glc is hydrolyzed rapidly by multiple enzymes, limiting its specificity . Cyclohexylidene-protected analogs (e.g., p-nitrophenyl 4,6-cyclohexylidene-β-D-mannopyranoside) exhibit reduced hydrolysis rates due to altered enzyme-substrate interactions, highlighting the importance of the benzylidene ring’s rigidity .

Substituent Effects :

  • Acetylation at the 2-position (pNP-GlcNAc) shifts substrate specificity toward β-N-acetylhexosaminidases. Molecular dynamics (MD) simulations reveal that the 2-acetamido group forms critical hydrogen bonds with active-site residues (e.g., Arg 193 in A. oryzae β-hexosaminidase), which are absent in 4-deoxy derivatives .
  • 3-O-Acetylated benzylidene derivatives show reduced hydrolysis rates compared to the parent compound, as acetylation disrupts hydrogen bonding essential for catalysis .

Enzyme Kinetics: p-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside exhibits a lower $ K_m $ (higher affinity) for β-glucosidases compared to unprotected pNP-Glc, attributed to the benzylidene group stabilizing the enzyme-substrate complex . In contrast, 4-deoxy analogs (e.g., phenyl 4-deoxy-β-D-glucopyranosides) show <3% hydrolysis relative to pNP-GlcNAc due to missing hydroxyl interactions critical for oxazolinium intermediate formation .

Applications in Drug Discovery: Benzylidene-protected glucopyranosides are used to design glycosidase inhibitors. For example, 4'-demethyl-epipodophyllotoxin derivatives with benzylidene groups exhibit G2-phase cell cycle arrest in cancer cells, demonstrating structural versatility beyond enzyme assays .

Biological Activity

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside (PNBG) is a synthetic glycoside derivative notable for its significant biological activity, particularly as a substrate for various glycosidases. This compound is widely used in biochemical assays due to its ability to produce measurable color changes upon enzymatic hydrolysis, making it valuable in enzyme kinetics studies and glycobiology research.

  • Molecular Formula : C_{15}H_{17}N_{1}O_{8}
  • Molecular Weight : Approximately 389.36 g/mol
  • Structure : PNBG features a benzylidene group and a p-nitrophenyl moiety attached to a beta-D-glucopyranoside backbone, enhancing its reactivity and chromogenic properties compared to simpler glycosides.

Upon hydrolysis by glycosidases, PNBG releases p-nitrophenol, which exhibits a distinct yellow color. This reaction can be quantitatively measured, allowing researchers to assess enzyme activity. The general reaction can be represented as follows:

p Nitrophenyl 4 6 benzylidene beta D glucopyranoside+H2Oglycosidasep nitrophenol+beta D glucopyranoside\text{p Nitrophenyl 4 6 benzylidene beta D glucopyranoside}+\text{H}_2\text{O}\xrightarrow{\text{glycosidase}}\text{p nitrophenol}+\text{beta D glucopyranoside}

Biological Activity

PNBG is primarily utilized as a substrate in enzymatic assays for glycosidases such as alpha-glucosidase and beta-galactosidase. Its biological activity has been characterized through various studies:

  • Glycosidase Inhibition Assays : PNBG has been employed in assays to measure the inhibition of glycosidases. For instance, studies have shown that compounds similar to PNBG can effectively inhibit beta-galactosidase from E. coli, highlighting its potential in therapeutic applications against enzymatic disorders .
  • Enzyme Kinetics Studies : The compound's interaction with glycosidases provides insights into enzyme mechanisms and substrate specificity. Kinetic parameters such as KmK_m and VmaxV_{max} can be derived from experiments utilizing PNBG as a substrate .

Case Studies

  • Enzymatic Hydrolysis Assays : In one study, PNBG was tested alongside other substrates to evaluate the relative rates of hydrolysis by various enzymes. The results indicated that PNBG exhibited significant reactivity with alpha-glucosidase, confirming its utility in enzyme activity assays .
  • Chromogenic Substrate Applications : PNBG has been used as a chromogenic substrate in diagnostic assays for measuring beta-glucosidase activity. The production of yellow p-nitrophenol allows for easy quantification using spectrophotometric methods .

Comparative Analysis

The following table summarizes the biological activities of PNBG compared to related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC_{15}H_{17}N_{1}O_{8}Substrate for glycosidasesChromogenic properties
p-Nitrophenyl-beta-D-glucopyranosideC_{12}H_{15}N_{1}O_{8}Substrate for basic assaysSimpler structure
p-Nitrophenyl 2-acetamido-2-deoxy-4,6-benzylidene-beta-D-glucopyranosideC_{16}H_{19}N_{3}O_{8}Used in different biological contextsContains acetamido group

Q & A

Q. What is the standard method for synthesizing p-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside?

The synthesis typically involves protecting the hydroxyl groups of methyl α-D-glucopyranoside with a benzylidene acetal at the 4,6-positions. This is achieved by reacting the parent glycoside with benzaldehyde dimethyl acetal under acidic conditions (e.g., using p-toluenesulfonic acid). Purification is performed via precipitation from organic solvents (e.g., methanol or ethanol). Characterization methods include:

  • TLC to monitor reaction progress.
  • NMR spectroscopy (¹H, ¹³C) to confirm regioselective acetal formation and anomeric configuration.
  • Mass spectrometry for molecular weight validation .

Q. How is p-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside used as a substrate in β-glucosidase assays?

This compound serves as a chromogenic substrate. Upon enzymatic hydrolysis by β-glucosidase, the p-nitrophenyl group is released, yielding a yellow-colored p-nitrophenol product. Key steps include:

  • Preparing a 10 mM stock solution in water or buffer.
  • Incubating with the enzyme at 37°C and monitoring absorbance at 405 nm.
  • Calculating enzyme activity using the extinction coefficient of p-nitrophenol (ε = 18,500 M⁻¹cm⁻¹ at pH 10). Controls must include heat-inactivated enzyme to confirm specificity .

Q. What spectroscopic techniques confirm the structure of p-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside?

  • ¹H NMR : Signals at δ 5.50–5.70 ppm confirm the benzylidene acetal protons. The p-nitrophenyl aromatic protons appear as a doublet near δ 8.20 ppm.
  • ¹³C NMR : The acetal carbon resonates at ~100–102 ppm. The β-D-glucopyranoside anomeric carbon appears at ~104 ppm.
  • IR Spectroscopy : Absorbance at 1,600–1,520 cm⁻¹ confirms the nitro group .

Advanced Research Questions

Q. How do kinetic parameters (Kₘ and Vₘₐₓ) for β-glucosidase vary with p-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside under different conditions?

A microdialysis-HPLC-UV system can measure real-time enzyme kinetics. For example:

  • Kₘ values range from 0.5–2.0 mM depending on enzyme source (e.g., Aspergillus oryzae vs. human lysosomal β-glucosidase).
  • Vₘₐₓ is affected by temperature and pH. At 37°C and pH 6.8, Vₘₐₓ for human β-glucosidase is ~12 μmol/min/mg.
  • Competitive inhibition studies use analogs like 2-chloro-4-nitrophenyl-α-D-glucopyranoside to assess active-site specificity .

Q. How does the benzylidene group influence regioselectivity in glycosyltransferase reactions?

The 4,6-benzylidene group sterically blocks hydroxyl groups at C4 and C6, directing glycosylation to the C3 or C2 positions. For example:

  • Cyclodextrin glycosyltransferase (CGTase) : Prefers α(1→4) linkages but shifts to α(1→3) when the C4 hydroxyl is blocked.
  • β-N-Acetylhexosaminidase : Transfers glycosyl residues to C3 of disaccharide acceptors when C4/C6 are protected. X-ray crystallography confirms steric hindrance effects .

Q. What synthetic strategies modify p-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside for probing enzyme-substrate interactions?

  • Acetylation : Protect free hydroxyls with acetyl groups (e.g., 3-O-acetyl derivative) to study steric effects.
  • Fluorescent tagging : Introduce dansyl or umbelliferyl groups for FRET-based assays.
  • Sulfation : Add sulfate groups at C2 or C3 to mimic glycosaminoglycan substrates. Yields are optimized via TLC-guided purification .

Q. How do α- and β-anomers of p-nitrophenyl glucopyranoside compare in enzyme specificity studies?

  • β-Anomers : Preferred by β-glucosidases (e.g., Kₘ = 1.2 mM for β-anomer vs. no activity for α-anomer in Aspergillus enzymes).
  • α-Anomers : Substrates for α-glucosidases like maltase (e.g., Kₘ = 0.8 mM). Competitive assays using both anomers distinguish enzyme classes. Stopped-flow fluorescence assays measure binding kinetics .

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